molecular formula C17H22N4O2 B10944543 1-ethyl-4-{[(4-methylphenyl)carbonyl]amino}-N-propyl-1H-pyrazole-3-carboxamide

1-ethyl-4-{[(4-methylphenyl)carbonyl]amino}-N-propyl-1H-pyrazole-3-carboxamide

Cat. No.: B10944543
M. Wt: 314.4 g/mol
InChI Key: MXEHVRAJLHMODQ-UHFFFAOYSA-N
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Description

1-ETHYL-4-[(4-METHYLBENZOYL)AMINO]-N-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound belonging to the pyrazole family. This compound is characterized by its unique structure, which includes an ethyl group, a methylbenzoyl group, and a propyl group attached to a pyrazole ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-ETHYL-4-[(4-METHYLBENZOYL)AMINO]-N-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the pyrazole ring, which can be achieved through the reaction of hydrazine with a β-diketone.

    Formation of the Pyrazole Ring: The β-diketone undergoes cyclization with hydrazine to form the pyrazole ring.

    Introduction of the Ethyl Group: The ethyl group is introduced through an alkylation reaction using an appropriate ethylating agent.

    Attachment of the Methylbenzoyl Group: The methylbenzoyl group is attached via an acylation reaction using 4-methylbenzoyl chloride.

    Addition of the Propyl Group: The propyl group is introduced through another alkylation reaction using a suitable propylating agent.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-ETHYL-4-[(4-METHYLBENZOYL)AMINO]-N-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring or the attached groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-ETHYL-4-[(4-METHYLBENZOYL)AMINO]-N-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its interactions with biological targets are of particular interest.

    Industry: The compound is used in the development of new materials and chemical products. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-ETHYL-4-[(4-METHYLBENZOYL)AMINO]-N-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

1-ETHYL-4-[(4-METHYLBENZOYL)AMINO]-N-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    1-ETHYL-4-[(4-METHYLBENZOYL)AMINO]-N-PHENYL-1H-PYRAZOLE-3-CARBOXAMIDE: This compound has a phenyl group instead of a propyl group, which may result in different chemical and biological properties.

    1-AMINO-5-(4-METHYLBENZOYL)-4-(4-METHYLPHENYL)PYRIMIDIN-2-ONE: This compound has a pyrimidine ring instead of a pyrazole ring, leading to different reactivity and applications.

    2-(4-BENZOYLPHENOXY)-1-[2-(1-METHYL-1H-INDOL-3-YL)METHYL)-1H-BENZO[D]IMIDAZOL-1-YL]ETHANONE: This compound contains a benzimidazole ring and an indole moiety, which may confer unique biological activities.

Properties

Molecular Formula

C17H22N4O2

Molecular Weight

314.4 g/mol

IUPAC Name

1-ethyl-4-[(4-methylbenzoyl)amino]-N-propylpyrazole-3-carboxamide

InChI

InChI=1S/C17H22N4O2/c1-4-10-18-17(23)15-14(11-21(5-2)20-15)19-16(22)13-8-6-12(3)7-9-13/h6-9,11H,4-5,10H2,1-3H3,(H,18,23)(H,19,22)

InChI Key

MXEHVRAJLHMODQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=NN(C=C1NC(=O)C2=CC=C(C=C2)C)CC

Origin of Product

United States

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